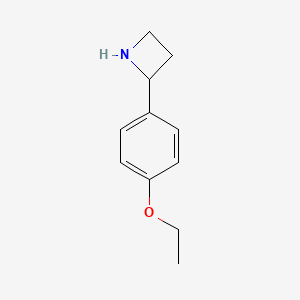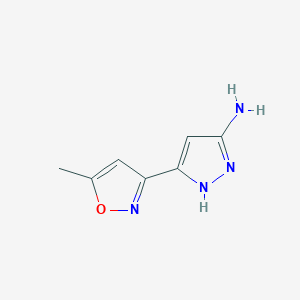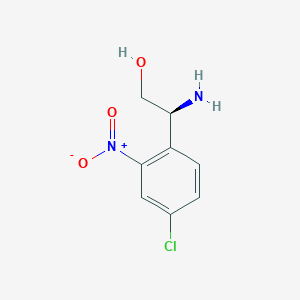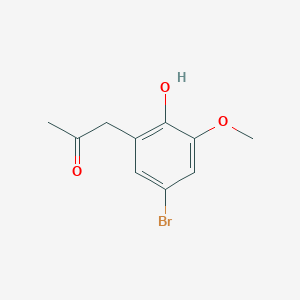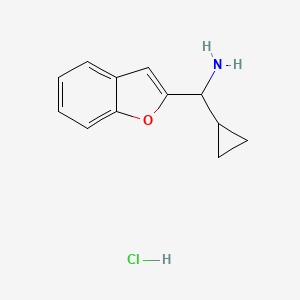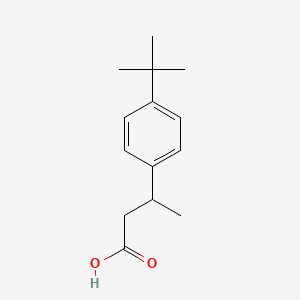
3-(4-Tert-butylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a butanoic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Tert-butylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 4-tert-butylbenzene with butyryl chloride, followed by hydrolysis of the resulting ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process. The resulting product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 4-tert-Butylbenzoic acid or 4-tert-butylbenzaldehyde.
Reduction: 3-(4-tert-Butylphenyl)butanol or 3-(4-tert-Butylphenyl)butanal.
Substitution: 4-tert-Butyl-2-nitrophenylbutanoic acid or 4-tert-Butyl-2-bromophenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-Tert-butylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Tert-butylphenyl)propanoic acid
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
Comparison
3-(4-Tert-butylphenyl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and physical properties compared to similar compounds. For example, 3-(4-Tert-butylphenyl)propanoic acid has a shorter carbon chain, affecting its reactivity and solubility. 4-tert-Butylphenylboronic acid and 4-tert-Butylphenol lack the carboxylic acid group, resulting in different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
15954-43-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10(9-13(15)16)11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
QHKVITXUYYFTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


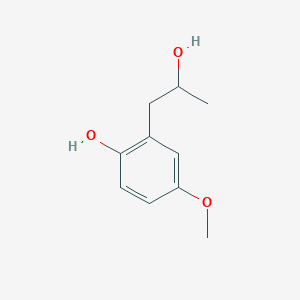
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
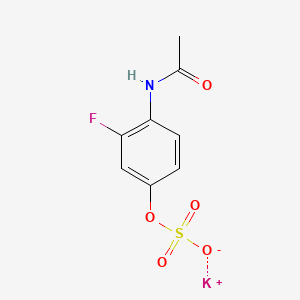

![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)

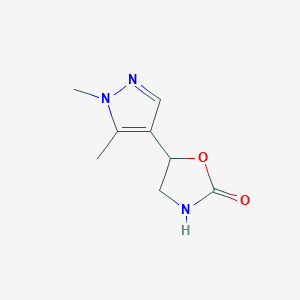
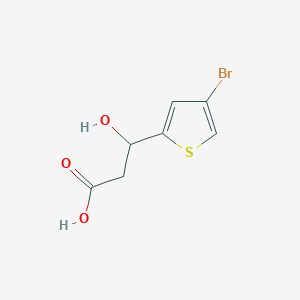
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
